molecular formula C23H18F3N5OS B4299972 (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B4299972
M. Wt: 469.5 g/mol
InChI Key: RBGFKMFTKOHDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of benzothiazole, indole, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and indole intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: Its unique structure could be explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural motifs. This combination imparts specific properties, such as enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[2-(2-methyl-1H-indol-3-yl)ethyliminomethyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5OS/c1-13-14(15-6-2-3-7-17(15)28-13)10-11-27-12-16-20(23(24,25)26)30-31(21(16)32)22-29-18-8-4-5-9-19(18)33-22/h2-9,12,28,30H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGFKMFTKOHDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN=CC3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 3
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 4
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 6
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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